

A Comprehensive Technical Guide to the Spectral Analysis of (S)-Tetrahydrofuran-3-ol

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Compound of Interest

Compound Name: (S)-Tetrahydrofuran-3-ol

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This guide provides an in-depth analysis of the spectral data for **(S)-Tetrahydrofuran-3-ol**, a key chiral intermediate in the synthesis of various pharmaceutical compounds, including HIV protease inhibitors.[1][2][3] The document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its spectroscopic properties.

Spectroscopic Data Summary

The following sections present a summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(S)-Tetrahydrofuran-3-ol**.

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.[4]

¹H NMR Spectral Data

- Solvent: Chloroform-d (CDCl₃)
- Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.457	m	H-3 (CH-OH)	
4.04	m	H-5 (O-CH ₂)	
3.948	m	H-2 or H-5 (O-CH ₂)	
3.824	m	H-2 or H-5 (O-CH ₂)	
3.769	m	H-2 (O-CH ₂)	
3.712	m	H-2 (O-CH ₂)	
2.053	m	H-4 (CH ₂)	
1.896	m	H-4 (CH ₂)	
Variable	br s	-OH	

Data sourced from ChemicalBook and assigned based on typical chemical shifts for similar structures.^{[5][6]} Note: The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and temperature.

¹³C NMR Spectral Data

- Solvent: Chloroform-d (CDCl₃)
- Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
71.0	C-3 (CH-OH)
67.5	C-2 (O-CH ₂)
66.8	C-5 (O-CH ₂)
34.5	C-4 (CH ₂)

Data sourced from ChemicalBook.^{[5][7]}

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[8\]](#)[\[9\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 (broad)	Strong	O-H stretch (alcohol)
2960-2850	Medium	C-H stretch (aliphatic)
1080	Strong	C-O stretch (ether)
1050	Strong	C-O stretch (sec-alcohol)

Data represents typical values for alcohols and ethers and is consistent with the data available for (S)-(+)-3-Hydroxytetrahydrofuran.[\[10\]](#)[\[11\]](#)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[\[12\]](#)
[\[13\]](#)

- Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
88	10.6	[M] ⁺ (Molecular Ion)
58	82.2	[C ₃ H ₆ O] ⁺
57	100.0	[C ₃ H ₅ O] ⁺ (Base Peak)
45	5.1	[C ₂ H ₅ O] ⁺
43	19.6	[C ₂ H ₃ O] ⁺
31	40.6	[CH ₃ O] ⁺

Data sourced from the NIST WebBook for 3-Hydroxytetrahydrofuran and ChemicalBook for the (S)-enantiomer.[\[5\]](#)[\[14\]](#)

Experimental Protocols

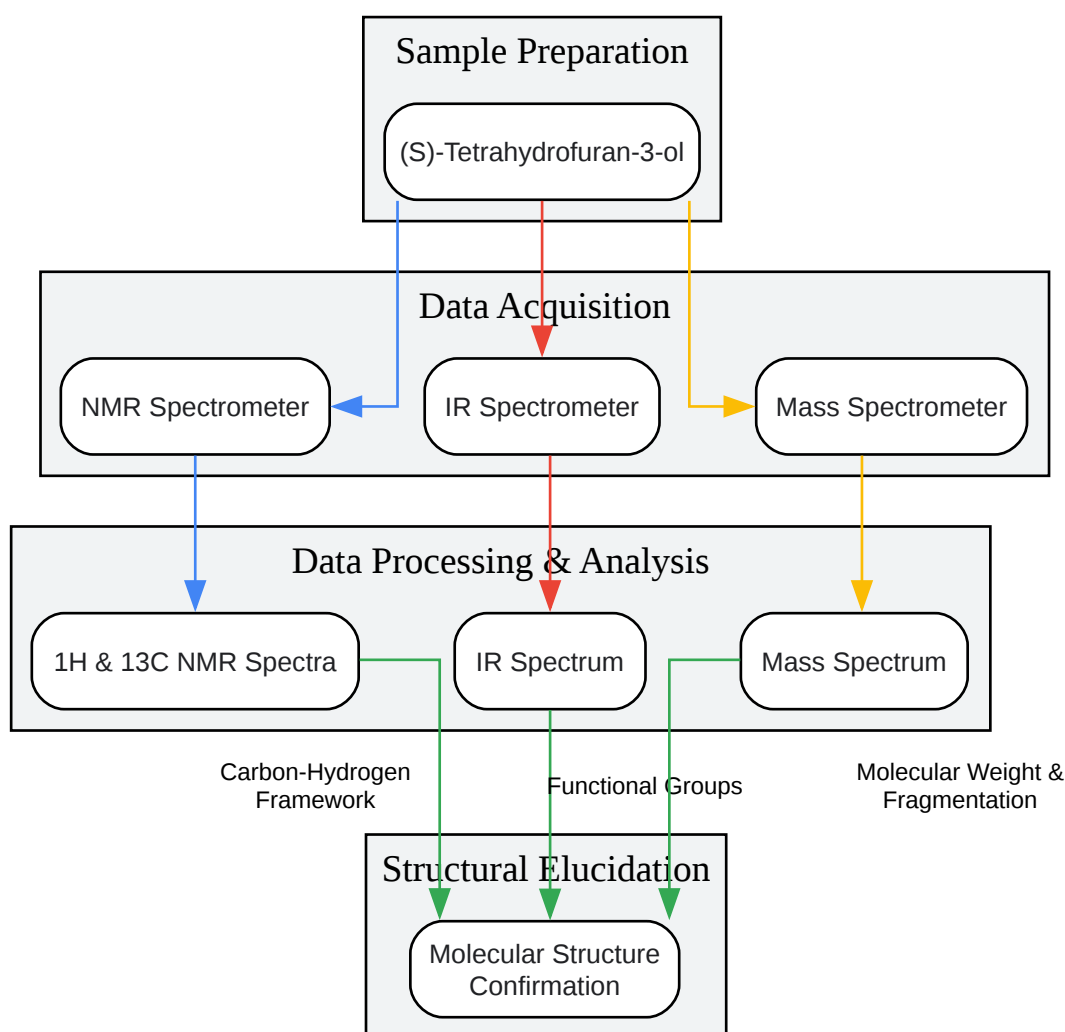
The following are generalized experimental protocols for the acquisition of the spectral data presented.

- **Sample Preparation:** A small amount of **(S)-Tetrahydrofuran-3-ol** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in an NMR tube.
- **Instrumentation:** The NMR tube is placed into the NMR spectrometer.[\[4\]](#)
- **Data Acquisition:** The sample is irradiated with radiofrequency pulses in a strong magnetic field. The instrument detects the emitted radiation from the nuclei as they relax.[\[15\]](#)
- **Processing:** The raw data is processed using a Fourier transform to generate the NMR spectrum.
- **Sample Preparation:** A thin film of liquid **(S)-Tetrahydrofuran-3-ol** is placed between two salt plates (e.g., NaCl or KBr).[\[16\]](#)
- **Instrumentation:** The salt plates are placed in the sample holder of an FTIR spectrometer.[\[17\]](#)
- **Data Acquisition:** The sample is irradiated with a broad range of infrared frequencies, and the instrument measures the absorbance at each frequency.
- **Processing:** The data is presented as a plot of transmittance or absorbance versus wavenumber.
- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[\[18\]](#)
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (Electron Ionization), causing them to lose an electron and form a molecular ion. Fragmentation of the molecular ion also occurs.[\[12\]](#)
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio by a magnetic field.[\[18\]](#)

- Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **(S)-Tetrahydrofuran-3-ol**.



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Caption: Workflow for Spectroscopic Analysis of **(S)-Tetrahydrofuran-3-ol**.

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